molecular formula C25H22N2O6 B15082718 N-Cbz-N4-xanthen-9-yl-D-asparagine

N-Cbz-N4-xanthen-9-yl-D-asparagine

Cat. No.: B15082718
M. Wt: 446.5 g/mol
InChI Key: UCGUJYWDGWXJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-N4-xanthen-9-yl-D-asparagine is a synthetic compound that combines the structural features of xanthone and asparagine. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a xanthenyl moiety attached to the asparagine backbone. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-N4-xanthen-9-yl-D-asparagine typically involves the protection of the amino group of asparagine with a Cbz group, followed by the introduction of the xanthenyl moiety. The general synthetic route can be summarized as follows:

    Protection of Asparagine: The amino group of asparagine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Introduction of Xanthenyl Group: The protected asparagine is then reacted with a xanthenyl derivative, such as xanthen-9-yl chloride, in the presence of a base. This step may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-N4-xanthen-9-yl-D-asparagine can undergo various chemical reactions, including:

    Oxidation: The xanthenyl moiety can be oxidized under specific conditions to form corresponding xanthone derivatives.

    Reduction: The Cbz protecting group can be removed via hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the xanthenyl moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used for the removal of the Cbz group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Xanthone derivatives.

    Reduction: Deprotected asparagine derivatives.

    Substitution: Substituted xanthenyl derivatives.

Scientific Research Applications

N-Cbz-N4-xanthen-9-yl-D-asparagine has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound can be used in studies involving protein synthesis and modification. The Cbz group serves as a protective group for amino acids during peptide synthesis.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cbz-N4-xanthen-9-yl-D-asparagine is largely dependent on its structural components:

    Xanthenyl Moiety: The xanthenyl group can interact with various biological targets, potentially exhibiting fluorescence properties useful in imaging studies.

    Asparagine Backbone: The asparagine component can participate in biochemical reactions, including protein synthesis and modification.

Comparison with Similar Compounds

Similar Compounds

    N-Cbz-N4-xanthen-9-yl-L-asparagine: Similar structure but with the L-isomer of asparagine.

    N-Cbz-N4-xanthen-9-yl-D-glutamine: Similar structure but with glutamine instead of asparagine.

    N-Cbz-N4-xanthen-9-yl-D-serine: Similar structure but with serine instead of asparagine.

Uniqueness

N-Cbz-N4-xanthen-9-yl-D-asparagine is unique due to the combination of the xanthenyl moiety and the D-isomer of asparagine. This specific configuration may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-oxo-2-(phenylmethoxycarbonylamino)-4-(9H-xanthen-9-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c28-22(14-19(24(29)30)26-25(31)32-15-16-8-2-1-3-9-16)27-23-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)23/h1-13,19,23H,14-15H2,(H,26,31)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGUJYWDGWXJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.